molecular formula C64H79N11O5S B10830973 (2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10830973
M. Wt: 1114.4 g/mol
InChI Key: XYGBNRINQSQNJG-IQDHSYJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS15 is a potent and selective degrader of the AKT serine/threonine kinases. It is a proteolysis targeting chimera (PROTAC) that targets AKT1, AKT2, and AKT3 for proteasomal degradation. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly those with KRAS and BRAF mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MS15 involves the conjugation of an AKT inhibitor with a ligand that recruits an E3 ubiquitin ligase. The AKT inhibitor used is miransertib, which binds to the AKT proteins. The ligand is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the degradation of the AKT proteins.

Industrial Production Methods: Industrial production of MS15 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and purification systems. The process would need to ensure high purity and yield, with stringent quality control measures to verify the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: MS15 undergoes several types of reactions, including:

    Degradation: MS15 induces the degradation of AKT proteins via the ubiquitin-proteasome system.

    Binding: The compound binds to AKT proteins and the VHL E3 ubiquitin ligase.

Common Reagents and Conditions:

    Reagents: Miransertib, VHL ligand, coupling agents, solvents.

    Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the functional groups.

Major Products: The major product of the reaction is the degraded AKT protein, which is broken down into smaller peptides and amino acids.

Scientific Research Applications

MS15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of AKT proteins.

    Biology: Helps in understanding the role of AKT proteins in cell signaling and cancer progression.

    Medicine: Potential therapeutic agent for cancers with aberrant AKT signaling.

    Industry: Used in the development of new cancer therapies and research tools.

Mechanism of Action

MS15 exerts its effects by binding to AKT proteins and recruiting the VHL E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the AKT proteins via the proteasome. The degradation of AKT proteins disrupts cell signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

    Miransertib: An allosteric AKT inhibitor used as the AKT-binding domain in MS15.

    ARQ-092: Another AKT inhibitor with similar properties to miransertib.

    MS21: A related PROTAC that targets AKT proteins for degradation.

Uniqueness of MS15: MS15 is unique in its ability to selectively degrade all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency. This broad-spectrum activity makes it a valuable tool for studying AKT signaling and developing new cancer therapies .

Properties

Molecular Formula

C64H79N11O5S

Molecular Weight

1114.4 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C64H79N11O5S/c1-41(44-22-24-45(25-23-44)56-42(2)69-40-81-56)70-61(79)53-38-49(76)39-74(53)62(80)57(63(3,4)5)73-55(78)20-12-10-8-6-7-9-11-13-35-67-54(77)32-21-43-17-14-18-46(37-43)51-30-31-52-60(71-51)75(59(72-52)50-19-15-36-68-58(50)65)48-28-26-47(27-29-48)64(66)33-16-34-64/h14-15,17-19,22-31,36-37,40-41,49,53,57,76H,6-13,16,20-21,32-35,38-39,66H2,1-5H3,(H2,65,68)(H,67,77)(H,70,79)(H,73,78)/t41-,49+,53-,57+/m0/s1

InChI Key

XYGBNRINQSQNJG-IQDHSYJRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.